molecular formula C25H40O2 B3025963 Variculanol CAS No. 135513-21-2

Variculanol

Cat. No. B3025963
CAS RN: 135513-21-2
M. Wt: 372.6 g/mol
InChI Key: OHABHHQPUHXDEY-SFPIOVADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Variculanol is a sesquiterpene that has been found in A. variecolor . It has a molecular formula of C25H40O2 and a formula weight of 372.6 . The formal name of Variculanol is (1R,2R,3aS,4R,5E,8aR,11aR,12E,14aS)-1,2,3,3a,4,7,8,8a,9,10,11,11a,14,14a-tetradecahydro-3a,6,12-trimethyl-9-methylene-1-(1-methylethyl)-dicyclopenta [a,f]cyclododecene-2,4-diol .


Molecular Structure Analysis

The molecular structure of Variculanol was deduced from extensive application of 2D NMR methods, in particular HMBC . This established the unambiguous assignment of the novel 5/12/5 ring system .


Physical And Chemical Properties Analysis

Variculanol is a solid substance that is soluble in dichloromethane, DMSO, ethanol, and methanol .

Scientific Research Applications

Cellulases and Related Enzymes in Biotechnology

  • Overview : Research on microbial cellulases, hemicellulases, and pectinases has shown their potential in biotechnology, used in industries like food, animal feed, textiles, and paper.
  • Application : These enzymes are integral in various industries due to their ability to break down cellulose and related polymers.
  • Impact : The demand for these enzymes is growing, driving further research and application in various sectors.
  • Read More (Bhat, 2000).

Translational Research and Nursing Science

  • Overview : This research emphasizes the importance of translating scientific findings into clinical practice, highlighting the role of nurse scientists in integrating clinical observations into research.
  • Application : Nurse scientists use data from clinical settings to inform research, bridging the gap between basic research and practical application.
  • Read More (Grady, 2010).

Valve Academic Research Consortium-2

  • Objective : This consortium aims to standardize endpoint definitions for transcatheter aortic valve implantation, enhancing the comparability and interpretability of clinical trial results.
  • Application : The standardized definitions help in evaluating patient risk, treatment outcomes, and in guiding clinical research.
  • Read More (Kappetein et al., 2012).

Application of Formic Acid in Organic Apiculture

  • Research Goal : Evaluating the effectiveness of formic acid as an antiparasitic agent in organic apiculture.
  • Findings : The application of formic acid reduced the mite population in bee colonies, positively impacting honey production and bee overwintering.
  • Read More (Chuchunov et al., 2021).

Clinical Trial Principles for Paravalvular Leaks in Surgical Prosthesis

  • Objective : Establishing clinical trial principles for paravalvular leak closure devices.
  • Application : Standardizing clinical endpoints for such trials to reflect the safety and effectiveness of transcatheter devices.
  • Read More (Ruiz et al., 2017).

Safety and Hazards

Variculanol is not for human or veterinary use . The safety data sheet for Variculanol indicates that no special measures are required for handling, and it does not pose a significant hazard .

properties

IUPAC Name

(1R,2Z,5S,6R,7R,9S,10R,11Z,15R)-2,9,12-trimethyl-16-methylidene-6-propan-2-yltricyclo[13.3.0.05,9]octadeca-2,11-diene-7,10-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40O2/c1-15(2)24-21-12-9-18(5)20-11-8-17(4)19(20)10-7-16(3)13-23(27)25(21,6)14-22(24)26/h9,13,15,19-24,26-27H,4,7-8,10-12,14H2,1-3,5-6H3/b16-13-,18-9-/t19-,20-,21-,22+,23+,24+,25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHABHHQPUHXDEY-SFPIOVADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C2(CC(C(C2CC=C(C3CCC(=C)C3CC1)C)C(C)C)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/[C@H]([C@]2(C[C@H]([C@@H]([C@@H]2C/C=C(\[C@@H]3CCC(=C)[C@@H]3CC1)/C)C(C)C)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R,3aS,4R,5E,8aR,11aR,12E,14aS)-1,2,3,3a,4,7,8,8a,9,10,11,11a,14,14a-tetradecahydro-3a,6,12-trimethyl-9-methylene-1-(1-methylethyl)-dicyclopenta[a,f]cyclododecene-2,4-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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